4,6-dimethyl-3-nitropyridin-2(1H)-one

Descripción general

Descripción

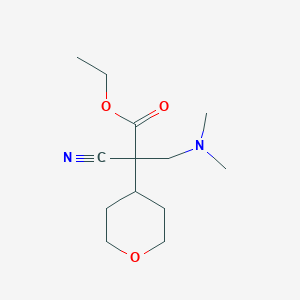

4,6-dimethyl-3-nitropyridin-2(1H)-one, also known as DMNP, is an organic compound belonging to the class of nitropyridines. It is a yellow-orange crystalline solid that is insoluble in water and has a molecular weight of 171.1 g/mol. DMNP is an important intermediate in the synthesis of pharmaceuticals and other compounds, and has been studied extensively in scientific research applications.

Aplicaciones Científicas De Investigación

Solubility Enhancement and Drug Development

- Ultrasound-Assisted Solubility Enhancement : Ultrasound irradiation has been used to enhance the solubility of poorly soluble compounds like 4-hydroxy-6-methyl-3-nitropyridin-2(1H)-one, which is an inhibitor of the Mycobacterium tuberculosis enzyme. This approach has shown significant reductions in reaction times and uses renewable solvents like ethanol, marking a step forward in drug development processes (Machado et al., 2013).

Characterization and Molecular Analysis

- Density Functional Theory Calculations : Studies have been conducted to characterize similar compounds like 2,6-dimethyl-4-nitropyridine N-oxide using density functional theory (DFT). These studies provide insights into molecular structures, vibrational frequencies, thermodynamic properties, and atomic charges, contributing to a deeper understanding of related nitropyridine compounds (Yıldırım et al., 2011).

Complexation Studies

- Complexation with Metals : Research into the complexation of similar compounds, such as 3-amino-6,6′-dimethyl-2,2′-bipyridine, with metals like CdII, CuI, and ZnII, has been explored. These complexes have implications for the development of new materials and potential pharmaceutical applications (Long et al., 1993).

Nonlinear Optical Applications

- Potential in Nonlinear Optical Applications : Compounds like N-alkyl-2,6-dimethyl-4(1H)-pyridinones have been identified as potential candidates for nonlinear optical applications, particularly in generating blue-green laser radiation. Their physical properties like surface damage thresholds, microhardness, and thermal transport have been studied for this purpose (Manivannan et al., 2008).

Cycloaddition Reactions

- 1,3-Dipolar Cycloaddition Reactions : The reactivity of nitropyridyl isocyanates, closely related to 4,6-dimethyl-3-nitropyridin-2(1H)-one, in 1,3-dipolar cycloaddition reactions has been investigated. These reactions are significant in synthetic chemistry for producing a variety of compounds (Holt & Fiksdahl, 2007).

Propiedades

IUPAC Name |

4,6-dimethyl-3-nitro-1H-pyridin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O3/c1-4-3-5(2)8-7(10)6(4)9(11)12/h3H,1-2H3,(H,8,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NACUUHJKIYEVFA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=O)N1)[N+](=O)[O-])C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[[1-(2-Fluorophenyl)pyrrolidin-3-yl]methyl]prop-2-enamide](/img/structure/B2493000.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(5-(p-tolyl)isoxazol-3-yl)acetamide](/img/structure/B2493005.png)

![5-chloro-N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-2-methoxybenzamide](/img/structure/B2493021.png)